ADENOSINE-5/'-DIPHOSPHOGLUCOSE

Vue d'ensemble

Description

Adenosine-5’-diphosphoglucose is a biochemical compound that plays a crucial role in the biosynthesis of polysaccharides. It is a glucose donor used in the synthesis of starch and glycogen in plants and bacteria. This compound is essential for the storage of energy in the form of polysaccharides, making it a vital component in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenosine-5’-diphosphoglucose is synthesized through the enzymatic reaction catalyzed by adenosine-5’-diphosphoglucose pyrophosphorylase. This enzyme converts glucose-1-phosphate and adenosine triphosphate into adenosine-5’-diphosphoglucose and inorganic pyrophosphate .

Industrial Production Methods: In industrial settings, adenosine-5’-diphosphoglucose is produced using recombinant DNA technology to express the necessary enzymes in microbial hosts. This method allows for large-scale production of the compound under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Adenosine-5’-diphosphoglucose primarily undergoes glycosylation reactions, where it donates glucose to acceptor molecules. It does not typically undergo oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The glycosylation reactions involving adenosine-5’-diphosphoglucose often require the presence of specific enzymes such as starch synthase or glycogen synthase. These reactions occur under physiological conditions, typically at neutral pH and moderate temperatures .

Major Products: The major products of reactions involving adenosine-5’-diphosphoglucose are polysaccharides such as starch and glycogen. These products are essential for energy storage in plants and bacteria .

Applications De Recherche Scientifique

Adenosine-5’-diphosphoglucose has numerous applications in scientific research:

Mécanisme D'action

Adenosine-5’-diphosphoglucose exerts its effects by acting as a glucose donor in glycosylation reactions. The compound interacts with enzymes such as starch synthase and glycogen synthase, facilitating the transfer of glucose to growing polysaccharide chains. This process is essential for the synthesis of energy storage molecules like starch and glycogen .

Comparaison Avec Des Composés Similaires

Uridine-5’-diphosphoglucose: Another glucose donor involved in the synthesis of polysaccharides, particularly in the formation of glycogen.

Guanosine-5’-diphosphoglucose: Similar in function, but less commonly used in biological systems.

Uniqueness: Adenosine-5’-diphosphoglucose is unique due to its specific role in starch and glycogen synthesis. Unlike uridine-5’-diphosphoglucose, which is more involved in glycogen synthesis, adenosine-5’-diphosphoglucose is primarily associated with starch synthesis in plants .

Activité Biologique

Adenosine-5'-diphosphoglucose (ADP-Glucose) is a critical biochemical compound involved in various metabolic processes, particularly in the biosynthesis of polysaccharides. This article provides a detailed overview of its biological activity, including its properties, functions, and relevant case studies.

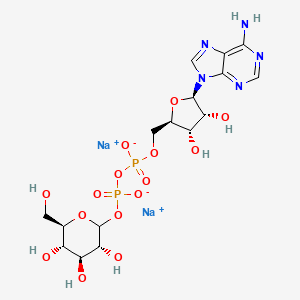

- Chemical Name : Adenosine-5'-diphosphoglucose

- CAS Number : 102129-65-7

- Molecular Formula : C16H23N5Na2O15P2

- Molecular Weight : 633.305 g/mol

- Solubility : Soluble in phosphate-buffered saline (PBS) at pH 7.2 (10 mg/ml)

- Stability : Hygroscopic; should be stored at -20°C

Biological Functions

ADP-Glucose serves as a substrate for several key enzymes involved in carbohydrate metabolism:

- Starch Synthase (EC 2.4.1.21) : Utilizes ADP-Glucose to synthesize amylose and amylopectin, the two main components of starch.

- ADP-Glucose Pyrophosphorylase (AGPase) : Catalyzes the conversion of glucose-1-phosphate and ATP to ADP-glucose and pyrophosphate, a crucial step in starch biosynthesis.

- Glucosyltransferases : These enzymes use ADP-Glucose as a glucose donor, facilitating the formation of various glucans.

ADP-Glucose plays a pivotal role in the following biological processes:

- Polysaccharide Synthesis : It is essential for the production of storage polysaccharides in plants and some bacteria, contributing to energy storage and structural integrity.

- Glycogen Metabolism : In animals, ADP-Glucose is involved in glycogen synthesis, where it acts as a glucose donor during glycogen polymerization.

Case Studies

-

Starch Synthesis in Plants :

A study demonstrated that the manipulation of AGPase activity significantly affects starch accumulation in crops like maize and potatoes. Increased ADP-Glucose levels correlated with enhanced starch synthesis, suggesting potential agricultural applications for improving crop yields through genetic engineering . -

Bacterial Polysaccharide Production :

Research on certain bacterial strains revealed that ADP-Glucose is crucial for synthesizing exopolysaccharides, which play roles in biofilm formation and pathogenicity. Inhibition of ADP-Glucose synthesis led to reduced virulence factors in pathogenic bacteria . -

Enzymatic Activity Measurement :

ADP-Glucose has been utilized as a substrate in enzyme assays to measure AGPase activity, providing insights into metabolic regulation under different physiological conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBIVALVIPYODS-UQGWVDHFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036016 | |

| Record name | Adenosine-5'-diphosphoglucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102129-65-7 | |

| Record name | Adenosine-5'-diphosphoglucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: ADPG acts as the glucosyl donor for starch synthases, primarily granule-bound starch synthase (GBSS) and soluble starch synthases (SSS) []. These enzymes catalyze the transfer of the glucose moiety from ADPG to the growing chain of α-1,4-linked glucose residues, ultimately leading to starch synthesis [].

ANone: ADPG comprises an adenosine molecule linked to a diphosphate group, which is further linked to a glucose molecule at the C1 position.

A: ADPG is the primary precursor for starch synthesis in plants. It provides the glucose units that are incorporated into the growing starch molecule by starch synthases [, , , ].

A:

ADPG Pyrophosphorylase (AGPase): This enzyme catalyzes the synthesis of ADPG from Glucose-1-Phosphate (G-1-P) and ATP [, , , , ]. * Starch Synthases (GBSS and SSS):* These enzymes utilize ADPG as the glucose donor to elongate the starch chain [, , ].

A: Low phosphate conditions can lead to an increase in the total activities of phosphatases and higher concentrations of phosphate-free carbon compounds like starch and sucrose []. This adaptation helps conserve phosphate within the plant [].

A: In sweet orange trees, elevated CO2 levels led to increased starch content in leaves []. This was accompanied by a decrease in the activities of sucrose-P synthase and ADPG pyrophosphorylase in older leaves but not in newer leaves [].

A: In a low-starch mutant of Chlamydomonas reinhardtii, a defect in 3-phosphoglycerate activation and orthophosphate inhibition of ADPG pyrophosphorylase was observed []. This highlights the importance of AGPase regulation for normal starch synthesis.

A: Evidence suggests that starch synthesis, and likely the conversion of sucrose to starch, occurs within the amyloplast [, ]. Studies show that amyloplasts contain the necessary enzymes for starch synthesis from triose phosphates, including AGPase and starch synthases [, ].

A: Yes, research suggests variations exist. For instance, while potato and maize AGPases share some functionality, there are differences in their allosteric properties and subunit interactions []. This is evident in the differential activity observed when chimeric maize/potato small subunits are expressed with potato large subunits in E. coli [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.